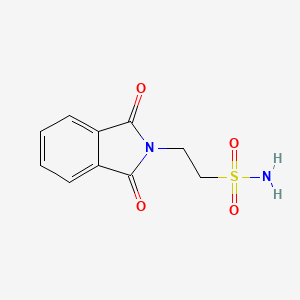

2-Phthalimidoethanesulfonamide

Description

The study of a molecule like 2-Phthalimidoethanesulfonamide is best understood through the lens of its chemical predecessors: the sulfonamide and phthalimide (B116566) scaffolds. These two structural motifs have blazed independent and remarkable trails through the history of medicinal chemistry, providing the foundational knowledge and synthetic rationale for creating hybrid structures.

The journey of the sulfonamide functional group in medicine began with a landmark discovery in the 1930s. Researchers at Bayer, investigating coal-tar dyes, found that a red dye named Prontosil had remarkable antibacterial effects in vivo. wikipedia.org It was soon discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org This revelation marked the dawn of the antibiotic era, as sulfanilamide and its subsequent derivatives—collectively known as "sulfa drugs"—were the first broadly effective systemic antibacterials, revolutionizing the treatment of infectious diseases before the widespread availability of penicillin. wikipedia.orgnih.gov Early research focused heavily on modifying the sulfanilamide structure to enhance efficacy and broaden the spectrum of activity, leading to the synthesis of thousands of derivatives. wikipedia.org

The phthalimide scaffold, while known to organic chemists, entered the medicinal chemistry spotlight more controversially with the introduction of thalidomide (B1683933) in the late 1950s. ucl.ac.uk Though its history is marred by its teratogenic effects, thalidomide's potent sedative and immunomodulatory properties spurred intense scientific investigation into the phthalimide structure. ucl.ac.ukbiomedgrid.com This research revealed that the phthalimide ring system is a "privileged scaffold," a molecular framework capable of interacting with a wide range of biological targets to elicit diverse therapeutic effects. nih.gov Early research, therefore, shifted from simple applications to exploring its potential in treating conditions like leprosy, multiple myeloma, and various inflammatory diseases. nih.govjapsonline.com

Table 1: Pioneering Sulfonamide and Phthalimide Compounds in Medicinal Chemistry

| Compound Name | Scaffold | Year of Discovery/Introduction | Initial Therapeutic Application |

|---|---|---|---|

| Prontosil | Sulfonamide | 1932 | Antibacterial |

| Sulfanilamide | Sulfonamide | 1936 | Antibacterial |

| Sulfapyridine | Sulfonamide | 1938 | Pneumonia treatment |

| Sulfacetamide | Sulfonamide | 1941 | Urinary tract infections |

| Thalidomide | Phthalimide | ~1957 | Sedative, antiemetic |

The ethanesulfonamide (B75362) portion of this compound is a direct derivative of taurine (B1682933), or 2-aminoethanesulfonic acid. First isolated from ox bile in 1827, taurine was long considered merely an inert end-product of cysteine and methionine metabolism. mdpi.comresearchgate.net However, extensive research throughout the 20th century unveiled its critical role in a multitude of physiological processes. mdpi.com Taurine is one of the most abundant free amino acids in mammals, particularly in the brain, retina, and muscle tissue. mdpi.com

Its evolution in neurochemistry has been significant. Taurine is now recognized as an inhibitory neuromodulator that can act as an agonist at GABA and glycine (B1666218) receptors, helping to regulate glutamatergic signaling and prevent excitotoxicity. nih.gov Its functions include membrane stabilization, osmoregulation, modulation of intracellular calcium levels, and cytoprotection. mdpi.comaltmedrev.com This understanding has led to the clinical investigation and use of taurine and its derivatives for a variety of conditions. For instance, the taurine analogue acamprosate (B196724) is used in the treatment of alcoholism, while other derivatives like taltrimide (B1211356) have been developed as anticonvulsant agents. researchgate.netaltmedrev.com The neuroprotective potential of taurine continues to be an active area of research, particularly for neurodegenerative conditions. nih.govnih.gov

Table 2: Key Physiological Roles and Medicinal Applications of Taurine

| Physiological Function | Medicinal/Research Application |

|---|---|

| Neuromodulation | Epilepsy, Neuroprotection (e.g., against excitotoxicity) nih.govaltmedrev.com |

| Bile Acid Conjugation | Hepatic disorders altmedrev.com |

| Osmoregulation | Cellular volume control |

| Calcium Modulation | Cardiovascular diseases (e.g., congestive heart failure) altmedrev.comwebmd.com |

| Membrane Stabilization | Cytoprotection |

| Anti-inflammatory Effects | Inflammatory conditions nih.gov |

Decades after its initial discovery, the sulfonamide moiety (-SO₂NH-) remains a cornerstone of modern drug design. Its utility has expanded far beyond its original antibacterial role. revmedchir.roresearchgate.net Medicinal chemists value the sulfonamide group for its unique chemical properties: it is a strong hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to act as a stable, non-hydrolyzable mimic (isostere) of other functional groups, such as amides or carboxylic acids. benthamdirect.comresearchgate.net

This versatility has led to the sulfonamide being described as a "molecular chimera," capable of being incorporated into a vast array of molecular architectures to target diverse enzymes and receptors. benthamdirect.comnih.gov Today, sulfonamide-containing drugs are found in numerous therapeutic classes, including:

Diuretics (e.g., hydrochlorothiazide)

Antidiabetic agents (e.g., glipizide) ekb.eg

Anticonvulsants (e.g., sultiame) wikipedia.org

Anti-inflammatory drugs (COX-2 inhibitors)

Anticancer agents (carbonic anhydrase inhibitors) revmedchir.roajchem-b.com

Antiviral drugs (protease inhibitors)

The enduring significance of the sulfonamide group lies in its synthetic accessibility and its proven ability to anchor a molecule within the binding site of a biological target, making it a highly valuable tool in the development of new therapeutic agents. nih.govajchem-b.com

The phthalimide scaffold has firmly established itself as a versatile and powerful pharmacophore in contemporary drug discovery. ucl.ac.uk Its chemical structure, featuring two carbonyl groups bound to a nitrogen atom, results in a lipophilic and neutral compound that can readily cross biological membranes. nih.govjapsonline.com This property, combined with its rigid structure, makes it an excellent starting point for designing targeted therapeutic agents. ucl.ac.uk

In recent decades, research has unlocked a wide spectrum of biological activities for phthalimide derivatives, moving far beyond the legacy of thalidomide. researchgate.net These activities are often achieved by attaching various pharmacologically active side chains to the phthalimide nitrogen. The resulting derivatives have shown promise in numerous therapeutic areas, including:

Anti-inflammatory and Analgesic Agents biomedgrid.com

Anticancer and Antiangiogenic Agents ucl.ac.uk

Anticonvulsant and Neuroprotective Agents ucl.ac.ukbiomedgrid.com

Antimicrobial and Antiviral Agents nih.govresearchgate.net

Antidiabetic Agents ucl.ac.uk

The ability to generate extensive libraries of phthalimide derivatives and screen them for a wide range of biological effects ensures that this scaffold remains a high-priority structure in medicinal chemistry programs aimed at discovering novel drugs for complex diseases. ucl.ac.ukresearchgate.net The combination of a phthalimide head with other pharmacophores, such as the sulfonamide group, is a logical strategy in the quest for new and more effective medicines. tandfonline.com

Propriétés

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVSGSRXJIQTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196172 | |

| Record name | 2-Phthalimidoethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-23-6 | |

| Record name | 2-Phthalimidoethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4443-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phthalimidoethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 2-Phthalimidoethanesulfonamide and its Core Structure

The synthesis of this compound is a well-documented process that typically begins with readily available precursors and proceeds through key intermediates. The primary route leverages the unique chemical properties of taurine (B1682933).

The initial step in the most common synthetic route involves a condensation reaction. wikipedia.orgmonash.edulibretexts.org In this type of reaction, two molecules combine to form a larger molecule, typically with the loss of a small molecule like water. wikipedia.orgmonash.edu For the synthesis of the this compound precursor, taurine (2-aminoethanesulfonic acid) is condensed with phthalic anhydride. This reaction forms 2-phthalimidoethanesulfonic acid, which is often isolated as its potassium salt to improve stability and handling. dergipark.org.tr The reaction involves the nucleophilic attack of the amino group of taurine on one of the carbonyl carbons of phthalic anhydride, followed by cyclization and dehydration to form the stable phthalimide (B116566) ring structure.

With the phthalimide-protected taurine core established, the next stage focuses on converting the sulfonic acid group into a sulfonamide. This is a two-step process:

Chlorination: The 2-phthalimidoethanesulfonic acid potassium salt is treated with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to convert the sulfonic acid moiety into the more reactive 2-phthalimidoethanesulfonyl chloride. dergipark.org.trthieme-connect.com This sulfonyl chloride is a key intermediate for the introduction of the nitrogen atom of the sulfonamide.

Amidation: The resulting 2-phthalimidoethanesulfonyl chloride is then reacted with an amine. libretexts.org To form the parent compound, this compound, the sulfonyl chloride is treated with ammonia (B1221849). For derivatization, various primary or secondary amines can be used. For instance, reaction with aniline (B41778) derivatives yields N-aryl-2-phthalimidoethanesulfonamides. dergipark.org.tr This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.

The use of taurine as the starting material provides an efficient and direct pathway to the this compound core structure. dergipark.org.trresearchgate.netgoogle.com Taurine offers the foundational 2-aminoethanesulfonic acid backbone, where the amino group can be selectively protected and the sulfonic acid group can be chemically transformed.

Protection: The amino group of taurine is protected by forming a phthalimide through a condensation reaction with phthalic anhydride. dergipark.org.tr

Activation: The sulfonic acid group of the resulting 2-phthalimidoethanesulfonic acid is activated by converting it into a sulfonyl chloride. dergipark.org.tr

Amidation: The sulfonyl chloride is reacted with ammonia or a suitable amine to furnish the final sulfonamide product. dergipark.org.trnih.gov

This multi-step sequence is a robust method for generating a library of sulfonamide derivatives for further study.

Table 1: Key Synthetic Steps from Taurine

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Taurine, Phthalic Anhydride | Condensation / Imide Formation | 2-Phthalimidoethanesulfonic Acid Potassium Salt |

| 2 | 2-Phthalimidoethanesulfonic Acid Salt, PCl₅ | Chlorination of Sulfonic Acid | 2-Phthalimidoethanesulfonyl Chloride |

An alternative method for preparing the crucial 2-phthalimidoethanesulfonyl chloride intermediate has been developed, offering a more environmentally friendly approach. google.com This method avoids the use of harsh chlorinating agents like phosphorus pentachloride. The synthesis begins with the S-alkylation of thiourea (B124793) with 2-phthalimidoethyl bromide to form an S-alkylisothiourea salt. google.com This salt is then subjected to oxidative chlorosulfonation using N-chlorosuccinimide (NCS) under acidic conditions to yield 2-phthalimidoethanesulfonyl chloride in good yield. google.comresearchgate.net This "green" chemistry approach is advantageous as it utilizes less toxic reagents and the byproduct, succinimide, can potentially be recycled. researchgate.net

Derivatization Strategies and Structure-Activity Relationship (SAR) Exploration

Derivatization of the this compound scaffold, particularly at the sulfonamide nitrogen, has been a key strategy to explore its structure-activity relationships (SAR), especially in the context of developing potential anticonvulsant agents.

A significant area of research has involved the synthesis of N-phenyl-2-phthalimidoethanesulfonamide derivatives. researchgate.netnih.gov In these studies, the parent sulfonamide is modified by introducing a phenyl ring on the sulfonamide nitrogen. Furthermore, this phenyl ring is decorated with a variety of substituents to modulate its electronic and hydrophobic characteristics. nih.gov

Research findings indicate that the nature of the substituent on the N-phenyl ring has a profound impact on biological activity. researchgate.netnih.gov While replacing the N-isopropyl group of the related compound taltrimide (B1211356) with an unsubstituted N-phenyl ring was found to abolish anticonvulsant activity, the introduction of specific substituents onto this phenyl ring led to a restoration or enhancement of activity. nih.gov

Key SAR findings include:

Electron-withdrawing and Halogen Groups: The introduction of substituents such as nitro (NO₂) and chloro (Cl) groups onto the N-phenyl ring resulted in compounds that were more active in the maximal electroshock seizure (MES) test compared to the unsubstituted N-phenyl derivative. researchgate.netnih.gov

Electron-donating Groups: The presence of a methyl (CH₃) group also led to increased activity. nih.gov

Substituent Position: The position of the substituent on the phenyl ring (ortho, meta, or para) influences the molecule's conformation and crystal packing due to differing intra- and intermolecular hydrogen-bonding interactions, which can in turn affect biological activity. nih.govresearchgate.net

These findings suggest that modulating the electronic environment and steric properties of the N-phenyl ring is a critical factor for the anticonvulsant potential of this class of compounds.

Table 2: SAR of N-Phenyl-2-Phthalimidoethanesulfonamide Derivatives

| N-Phenyl Substituent | General Effect on Anticonvulsant Activity (vs. Unsubstituted N-Phenyl) | Reference |

|---|---|---|

| None (H) | Baseline (Inactive) | nih.gov |

| Nitro (e.g., 4-NO₂) | Increased Activity | nih.govnih.gov |

| Chloro (e.g., 2-Cl, 3-Cl, 4-Cl) | Increased Activity | nih.govresearchgate.net |

| Methyl (e.g., 4-CH₃) | Increased Activity | nih.gov |

| Methoxy (B1213986) (e.g., 4-OCH₃) | Studied for Structural Effects | nih.gov |

Introduction of Alkylamide Moieties and their Impact on Biological Activity

The incorporation of alkylamide functionalities into molecules derived from this compound is a key strategy for developing new therapeutic agents. A series of novel phthalimide-alkylamine derivatives were synthesized and evaluated as multifunctional inhibitors for potential use in the treatment of Alzheimer's disease. mdpi.com One particular derivative, identified as TM-9, demonstrated potent and balanced inhibitory activity against human acetylcholinesterase (huAChE), human butyrylcholinesterase (huBuChE), and human monoamine oxidase-B (huMAO-B), with IC₅₀ values of 1.2 μM, 3.8 μM, and 2.6 μM, respectively. mdpi.com Kinetic and molecular modeling studies suggest that this compound binds to both the catalytic active site and the peripheral anionic site of acetylcholinesterase. mdpi.com

Furthermore, the synthesis of amidoethanesulfonamides of betulonic acid was achieved by conjugating the triterpenoid (B12794562) with 2-aminoethanesulfonamides. These amino precursors were prepared from the corresponding 2-phthalimidoethanesulfonamides. nih.gov This approach highlights the utility of the phthalimidoethanesulfonamide core as a linker to connect different bioactive components. nih.gov

Incorporation of Specific Substituents (e.g., nitro, methyl, chloro) for Activity Enhancement

The biological activity of this compound derivatives can be significantly modulated by adding specific substituents to the N-phenyl ring. The introduction of nitro, methyl, and chloro groups has been shown to produce compounds with enhanced anticonvulsant activity in the maximal electroshock seizure test when compared to unsubstituted derivatives. thieme-connect.com

The position of these substituents also plays a critical role. Studies on chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives revealed that the ortho-, meta-, and para-isomers crystallize in different space groups, which influences their intermolecular interactions. chemrxiv.org While these positional isomers exhibit varied properties, derivatives with a phtalimido moiety, a secondary aryl sulphonamide group, and an electron-donating group on the phenyl ring are considered essential for antibacterial activity. chemrxiv.org For instance, para-substituted methyl derivatives of N-phenyl-2-phthalimidotaurinamide have shown antibacterial activity comparable to the standard drug gentamicin (B1671437) against Enterococcus faecalis. chemrxiv.org However, a methyl substituent on the N-phenyl ring has also been associated with neurotoxicity in rotarod tests. thieme-connect.com

The nitro group, in particular, is a well-known pharmacophore that can trigger redox reactions within cells, leading to toxicity and cell death in microorganisms. iucr.org Its presence can be essential for the biological effect, as demonstrated in other molecular scaffolds where replacing the nitro group with chloro or bromo substituents led to a tenfold decrease in activity. iucr.org

| Substituent | Position | Observed Biological Effect | Reference |

| Nitro | N-phenyl ring | Enhanced anticonvulsant activity | thieme-connect.com |

| Methyl | N-phenyl ring | Enhanced anticonvulsant activity; potential neurotoxicity | thieme-connect.com |

| Methyl | para- on N-phenyl | Antibacterial activity against E. faecalis | chemrxiv.org |

| Chloro | N-phenyl ring | Enhanced anticonvulsant activity | thieme-connect.com |

| Chloro | ortho-, meta-, para- | Varied crystal packing and intermolecular interactions | chemrxiv.org |

Synthesis of Biologically Active Diacid Monomers Containing 2-Phthalimidoethanesulfonamido Isophthalic Acid

A significant application of this compound chemistry is in materials science, specifically in the synthesis of novel polymers. A biologically active diacid monomer, 5-(2-phthalimidoethanesulfonamido) isophthalic acid, has been prepared from taurine in a straightforward three-step synthesis. scripps.edu This monomer is a key component for creating new polyesters and polyamides. scripps.edubeilstein-journals.org The synthesis and characterization of these polymers, derived from this specific diacid monomer, have been the subject of dedicated research, indicating its importance in developing advanced, functional materials. beilstein-journals.orgresearchgate.net

Conjugation with Triterpenoid Skeletons for Novel Bioactive Compounds

To expand the library of potential antiviral agents, researchers have conjugated derivatives of this compound with pentacyclic lupane-type triterpenoids. nih.gov Specifically, new amidoethanesulfonamides of betulonic acid have been synthesized. The process involves first preparing 2-aminoethanesulfonamides from various 2-phthalimidoethanesulfonamides by reacting them with hydrazine (B178648) hydrate. These amino intermediates are then conjugated with betulonic acid via an acid chloride method to form the final products. nih.gov This strategy effectively bonds a sulfonamide group, a known pharmacophore with a wide range of biological activities, to the triterpenoid skeleton through an amidoethane spacer. nih.gov This work builds on previous research where similar sulfonamide derivatives of lupane (B1675458) triterpenoids showed potential as HIV-1 maturation inhibitors. nih.gov

| This compound Precursor | Intermediate Yield (2-Aminoethanesulfonamide) | Reference |

| N-butyl-2-phthalimidoethanesulfonamide | 37% | nih.gov |

| N-phenyl-2-phthalimidoethanesulfonamide | 51% | nih.gov |

Synthesis of N-Heterocyclic Carbene (NHC) Precursors and Metal Complexes

N-Heterocyclic carbenes (NHCs) are a crucial class of ligands in organometallic chemistry and catalysis. Their synthesis typically begins with the preparation of azolium salt precursors, which are then deprotonated to generate the free carbene. While the direct use of this compound for the synthesis of NHC precursors is not prominently documented, the broader sulfonamide functional group is highly relevant in modern NHC chemistry.

Recent methodologies have utilized sulfonamides in NHC-catalyzed reactions. For instance, NHC catalysis can facilitate a desulfonylative Smiles rearrangement of certain sulfonamide starting materials, providing a metal-free pathway for arylation. scripps.edu Other research has shown that NHCs can act as organocatalysts to mediate the reaction between sulfonyl fluorides and amines to produce a diverse array of sulfonamide compounds under mild conditions. beilstein-journals.org Furthermore, NHC-catalyzed reactions have been developed for the reductive deamination of primary sulfonamides, converting them into versatile sulfinate intermediates that can be used in the late-stage functionalization of complex molecules. These examples show a strong, albeit indirect, link between sulfonamide chemistry and the synthesis and application of NHCs, highlighting a potential area for future exploration with this compound-derived structures.

Crystallographic and Structural Elucidation Studies

Single-Crystal X-ray Crystallography of 2-Phthalimidoethanesulfonamide Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique for determining the precise atomic and molecular structure of a crystalline compound. mdpi.comnih.gov This method has been instrumental in elucidating the three-dimensional architecture of this compound derivatives, providing detailed insights into their molecular conformations, intermolecular interactions, and crystal packing arrangements. bohrium.comnih.gov Such structural information is crucial for understanding the relationship between the molecular structure and the physicochemical properties of these compounds. mdpi.com

Intermolecular hydrogen bonds are fundamental in directing the crystal packing of this compound derivatives. nih.gov The sulfonamide group, with its N-H donor and O=S=O acceptors, plays a pivotal role in forming these interactions. researchgate.net

N—H⋯O Interactions: These are a predominant feature in the crystal structures of many derivatives. The sulfonamide N–H group frequently forms hydrogen bonds with the sulfonyl oxygen atoms of adjacent molecules, creating robust networks that stabilize the crystal structure. nih.govnih.govresearchgate.net In some cases, molecules are linked into dimers via pairs of N—H⋯O hydrogen bonds. researchgate.net

O—H⋯O Interactions: In monohydrate derivatives, water molecules act as bridges, forming O—H⋯O hydrogen bonds. These interactions link the organic molecules, often with the water molecule's hydrogen atoms bonding to sulfonyl oxygen atoms, further stabilizing the crystal structure. nih.govresearchgate.net

The combination of these hydrogen bonding interactions often results in the formation of complex, higher-dimensional networks, such as infinite chains or sheets, which define the supramolecular architecture. researchgate.net

The phthalimide (B116566) group of this compound contains a delocalized π-electron system. This feature plays a significant role in intermolecular interactions, contributing to the stability of the crystal structure through π-π stacking and other aromatic interactions. biorxiv.org The delocalization of electron density within the aromatic rings influences the strength of London dispersion forces, which are a major component of the binding energy in molecular crystals. biorxiv.org

The interaction between π-systems can lead to specific packing arrangements, such as offset or parallel-displaced π-stacks. biorxiv.org Furthermore, the electron density distribution associated with π-electron delocalization can be investigated using techniques like Natural Bond Orbital (NBO) analysis, which provides insights into charge delocalization and its role in hydrogen bond formation. bohrium.comresearchgate.net These π-involving interactions, in concert with hydrogen bonds, are crucial in determining the final three-dimensional structure of the crystalline solid.

The nature and position of substituents on the phenyl ring of N-phenyl-2-phthalimidoethanesulfonamide derivatives have a profound impact on their crystal packing, leading to different crystal systems and space groups. nih.govresearchgate.net Even minor changes, such as adding a small substituent, can alter the intermolecular interactions sufficiently to favor a completely different crystal lattice. nih.govresearchgate.net

For example, studies have shown that while the unsubstituted N-phenyl-2-phthalimidoethanesulfonamide and its N-(4-nitrophenyl) derivative crystallize in the triclinic system, the N-(4-methoxyphenyl) and N-(2-ethylphenyl) derivatives adopt a monoclinic system. nih.govresearchgate.net This demonstrates that both the electronic nature and the position of the substituent influence the resulting solid-state structure. These differences arise from variations in how the molecules pack and form hydrogen bonds to achieve the most stable arrangement. nih.govresearchgate.net

The table below summarizes the crystallographic data for several derivatives, illustrating the effect of substituents on the crystal system and space group.

| Derivative | Substituent | Crystal System | Space Group |

| (I) N-phenyl-2-phthalimidoethanesulfonamide | Unsubstituted | Triclinic | P-1 |

| (II) N-(4-nitrophenyl)-2-phthalimidoethanesulfonamide | 4-Nitro | Triclinic | P-1 |

| (III) N-(4-methoxyphenyl)-2-phthalimidoethanesulfonamide | 4-Methoxy | Monoclinic | P2₁/c |

| (IV) N-(2-ethylphenyl)-2-phthalimidoethanesulfonamide monohydrate | 2-Ethyl | Monoclinic | P2₁/n |

Data sourced from Sevinc¸ek et al. (2018). nih.gov

Some this compound derivatives have been found to crystallize as monohydrates, where a single water molecule is incorporated into the crystal lattice for each molecule of the compound. nih.gov A notable example is N-(2-ethylphenyl)-2-phthalimidoethanesulfonamide monohydrate. nih.gov

Single-crystal X-ray diffraction analysis of this monohydrate revealed that the water molecule plays a critical structural role. nih.gov It participates in the hydrogen-bonding network, acting as a bridge between the organic molecules. nih.gov Specifically, the water molecule's hydrogen atoms form O—H⋯O hydrogen bonds with the sulfonyl oxygen atoms of the sulfonamide group. nih.govresearchgate.net This integration of water into the crystal structure fundamentally alters the packing motif compared to its anhydrous counterparts, leading to stabilization through a different set of intermolecular interactions. nih.govresearchgate.net

Positional isomerism, which concerns the different placement of substituents on the aromatic ring, is a key factor in crystal engineering and significantly influences the crystal packing and solid-state properties of this compound derivatives. nih.govresearchgate.net The location of a functional group can dramatically alter the steric and electronic profile of the molecule, thereby changing the preferred intermolecular interactions and the resulting crystal structure. mdpi.com

The study of different isomers of N-substituted-2-phthalimidoethanesulfonamides has shown that changing a substituent's position can lead to different crystal systems (e.g., triclinic vs. monoclinic) and space groups. nih.govresearchgate.net For instance, the placement of a substituent at the ortho position versus the para position on the N-phenyl ring can disrupt or promote certain hydrogen bonding patterns or π-stacking arrangements, leading to entirely different supramolecular assemblies. nih.govresearchgate.net This structural variation, driven by positional isomerism, ultimately modulates the physicochemical properties of the material. researchgate.net

Advanced Spectroscopic Characterization in Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural motifs: the phthalimide ring and the sulfonamide group.

Key vibrational frequencies observed for related sulfonamide and phthalimide structures are instrumental in confirming the structure. nih.govorientjchem.org The sulfonamide group (SO₂NH) gives rise to two prominent stretching vibrations: an asymmetric stretch (νas(SO₂)) typically found in the 1360-1310 cm⁻¹ region and a symmetric stretch (νs(SO₂)) in the 1165-1135 cm⁻¹ range. orientjchem.org Additionally, the S-N stretching vibration is expected around 900 cm⁻¹. rsc.org The phthalimide group is identified by the characteristic stretching vibrations of its two carbonyl (C=O) groups, which typically appear as strong bands in the region of 1700 cm⁻¹. rsc.org The aromatic C-H stretching vibrations of the phthalimide ring are observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring produce signals in the 1600-1400 cm⁻¹ range. vscht.cz The N-H stretch of the sulfonamide group is also a key diagnostic peak. orientjchem.org

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Sulfonamide (-SO₂NH-) | ~3350 - 3200 |

| Aromatic C-H Stretch | Phthalimide Ring | ~3100 - 3000 |

| C=O Stretch (Amide I) | Phthalimide (-CO-N-CO-) | ~1700 |

| Aromatic C=C Stretch | Phthalimide Ring | ~1600 - 1400 |

| Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) | ~1320 |

| Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) | ~1150 |

| S-N Stretch | Sulfonamide (-S-N-) | ~900 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the aromatic protons on the phthalimide ring are expected to appear in the downfield region, typically between 7.7 and 8.6 ppm. mdpi.com The proton of the sulfonamide group (-SO₂NH-) is anticipated to resonate as a singlet in the range of 8.7 to 10.2 ppm. rsc.org The ethyl linker (-CH₂-CH₂-) would likely show two triplet signals, corresponding to the two non-equivalent methylene (B1212753) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbons of the phthalimide group are the most deshielded, with chemical shifts expected around 169 ppm. rsc.org The aromatic carbons of the phthalimide ring typically show signals between 120 and 140 ppm. oregonstate.edu The two carbons of the ethyl linker will appear in the aliphatic region of the spectrum. Quaternary carbons, those without any attached hydrogens, are usually weaker in intensity. oregonstate.edu

| Nucleus | Assignment | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Sulfonamide (-SO₂NH-) | 8.7 - 10.2 |

| Aromatic (-C₆H₄-) | 7.7 - 8.6 | |

| Aliphatic (-CH₂-CH₂-) | Variable (likely 3.0 - 4.5) | |

| ¹³C | Carbonyl (C=O) | ~169 |

| Aromatic (C₆H₄) | 120 - 140 | |

| Aliphatic (-CH₂-CH₂-) | Variable (likely 35 - 55) |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). wikipedia.org It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₀N₂O₄S), the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental formula. Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment the molecular ion and analyze the resulting daughter ions. youtube.com A characteristic fragmentation pathway for sulfonamides involves the loss of sulfur trioxide (SO₃, m/z 79.95) or the entire sulfonyl group. nih.gov Other likely fragmentations would include cleavage of the phthalimide group or the ethyl chain, providing further structural confirmation.

| Ion | Description | Potential m/z |

|---|---|---|

| [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecular Ion | ~270.04 or 271.05 |

| [M - SO₃]⁺ | Loss of sulfur trioxide | ~190.08 |

| [C₈H₄O₂N]⁺ | Phthalimidoyl cation | 146.02 |

| [C₂H₄N]⁺ | Fragment from ethylamine (B1201723) chain | 42.03 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. In this compound, the phthalimide ring with its conjugated system of double bonds acts as the primary chromophore. The UV-Vis spectrum would show absorption maxima (λmax) corresponding to electronic transitions within this aromatic system.

The position and intensity of these absorption bands are sensitive to the molecule's environment. Changes in solvent polarity or the formation of intermolecular interactions, such as hydrogen bonding or binding to proteins or metal ions, can cause shifts in the absorption maxima (either a red shift to longer wavelengths or a blue shift to shorter wavelengths). nih.gov By monitoring these spectral shifts upon the addition of other substances (e.g., metal salts), UV-Vis spectroscopy can be used to study the compound's potential chelating abilities and its involvement in non-covalent interactions. nih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as a strong confirmation of the compound's elemental composition and a reliable indicator of its purity. mdpi.com

For this compound, with the molecular formula C₁₀H₁₀N₂O₄S, the theoretical elemental composition is calculated as follows:

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 44.44% |

| Hydrogen (H) | 3.73% |

| Nitrogen (N) | 10.36% |

| Oxygen (O) | 23.68% |

| Sulfur (S) | 17.79% |

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement and help interpret experimental findings. msu.edu Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and spectroscopic properties of molecules like sulfonamides. mdpi.comresearchgate.net

Using DFT calculations, often with functionals like B3LYP, researchers can:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Predict Vibrational Frequencies: Calculate the theoretical IR spectrum. These calculated frequencies can be compared with experimental FT-IR data to aid in the assignment of vibrational bands. orientjchem.org

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR spectra, which can be valuable for assigning complex experimental spectra.

Analyze Molecular Orbitals: Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic properties and reactivity.

Map Molecular Electrostatic Potential (MESP): The MESP is useful for identifying electron-rich and electron-poor regions of the molecule, which provides insight into potential sites for intermolecular interactions and chemical reactions. mdpi.com

These theoretical studies are crucial for understanding the relationship between the molecular structure and the physicochemical properties of the compound. mdpi.com

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to optimize molecular geometry and analyze electronic properties. For phthalimidoethanesulfonamide derivatives, DFT calculations are foundational for understanding their structural and electronic behavior. These calculations correlate with experimental data, such as that obtained from single-crystal X-ray crystallography, to provide a robust model of the molecule. researchgate.netresearchgate.netresearcher.life

Theoretical studies on related derivatives have been performed to compute various properties, including spectral characteristics and chemical reactivity, which show good agreement with experimental observations. researchgate.net The choice of basis set and functional within the DFT framework is crucial for obtaining accurate results that align with experimental data.

Hirshfeld Surface Analysis for Intermolecular Interactions

The analysis generates two-dimensional fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. Studies on related structures reveal that H···H, O···H/H···O, N···H/H···N, and C···H/C···H interactions are the most significant contributors to the crystal packing. researchgate.net For instance, in one related spiro compound, H···H interactions accounted for 45.8% of the total Hirshfeld surface. researchgate.net These analyses complement findings from X-ray crystallography, which identify specific hydrogen bonding patterns, such as N—H⋯O and C—H⋯O, that stabilize the crystal structure. researchgate.netresearchgate.net

Table 1: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

| Interaction Type | Contribution Percentage (%) |

| H···H | 45.8 |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···H/C···H | Data not available |

| C—H⋯Cl | Present in some derivatives |

| π–π stacking | Present in some derivatives |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer (ICT) and the stability of a molecule arising from hyperconjugative interactions. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E2).

Non-Linear Optics (NLO) Properties

The non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics. The first hyperpolarizability (β₀), a measure of a molecule's NLO activity, can be calculated using computational methods. Studies on phthalimidoethanesulfonamide derivatives have involved the calculation of their dipole moment (µ) and first hyperpolarizability, suggesting that these compounds can be potential NLO materials. researchgate.net A large HOMO-LUMO energy gap can sometimes be indicative of NLO properties. deu.edu.tr

Table 2: Calculated NLO Properties for a Phthalimidoethanesulfonamide Derivative

| Property | Value |

| Dipole Moment (µ) | Data not available |

| First Hyperpolarizability (β₀) | Data not available |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a technique used to visualize and study noncovalent interactions (NCI). It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. A recent comprehensive study on phthalimidoethanesulfonamide derivatives included NCI-RDG analysis to further investigate the intermolecular interactions governing the molecular structure. researchgate.netdeu.edu.trorcid.org

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net

For a related phthalimidoethanesulfonamide derivative, the HOMO-LUMO energy gap was calculated to be 3.714 eV, which implies high molecular stability. researchgate.net The global reactivity descriptors, such as chemical hardness, can be derived from the HOMO and LUMO energies. For this derivative, the calculated hardness value was 1.857 eV, further indicating its stability. researchgate.net

Table 3: Frontier Orbital Properties for a Related Phthalimidoethanesulfonamide Derivative

| Parameter | Value (eV) |

| EHOMO | -5.936 |

| ELUMO | -2.222 |

| Energy Gap (ΔE) | 3.714 |

| Hardness (η) | 1.857 |

| Chemical Potential (μ) | -4.070 |

| Electronegativity (χ) | 4.079 |

| Electrophilicity Index (ω) | 4.480 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface map is plotted over the optimized molecular geometry. In studies of phthalimidoethanesulfonamide derivatives, MEP analysis has been employed to identify reactive sites. researchgate.net The analysis is often compared with fitting point charges to the electrostatic potential to further refine the understanding of the molecule's reactivity. researchgate.net

Biological and Pharmacological Research Applications

Anticonvulsant Activity and Neuromodulatory Research

The core of the research on 2-phthalimidoethanesulfonamide and its derivatives lies in their potential to modulate neuronal excitability and prevent seizures. These compounds were developed as derivatives of taurine (B1682933), an inhibitory neuromodulator, to enhance properties such as lipophilicity, thereby facilitating their entry into the central nervous system. nih.gov

A number of this compound derivatives have been evaluated for anticonvulsant activity in established murine models. nih.gov The two primary screening methods used are the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) seizure threshold test. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. nih.govnih.gov

Initial studies identified several derivatives with promising pharmacological activity in these tests. nih.gov Specifically, lower N-alkylamides demonstrated notable anticonvulsant effects. The unsubstituted amide, along with its methylamide, dimethylamide, and isopropylamide derivatives, were highlighted as being the most pharmacologically promising. nih.gov Further research into N-phenyl-2-phthalimidoethanesulfonamide derivatives also utilized the MES model to determine anticonvulsant efficacy. nih.gov

| Derivative | Animal Model(s) | Observed Activity | Reference |

|---|---|---|---|

| Unsubstituted Amide | MES, PTZ | Pharmacologically promising activity | nih.gov |

| Methylamide | MES, PTZ | Pharmacologically promising activity | nih.gov |

| Dimethylamide | MES, PTZ | Pharmacologically promising activity | nih.gov |

| Isopropylamide | MES, PTZ | Pharmacologically promising activity | nih.gov |

| N-phenyl derivatives (substituted) | MES | Activity observed with certain substituents (e.g., nitro, methyl, chloro) | nih.gov |

To understand the mechanism of action, researchers investigated the potential interference of 2-phthalimidoethanesulfonamides with the pathways of two key inhibitory neurotransmitters: taurine and γ-aminobutyric acid (GABA). nih.gov The investigation focused on three main processes: intracellular uptake, release from nerve endings, and binding to synaptic membranes.

The studies revealed that the compounds had only minimal effects on the uptake and release of taurine and GABA. nih.gov However, a significant finding was that the derivatives strongly reduced the sodium-independent binding of both GABA and taurine to synaptic membranes. nih.gov This suggests that the primary mode of action is not related to altering the concentration of these neurotransmitters in the synaptic cleft by affecting their transport or release, but rather by interacting directly with their binding sites. nih.gov

Based on the strong inhibition of taurine and GABA binding to synaptic membranes, it has been hypothesized that 2-phthalimidoethanesulfonamides may act as receptor agonists. nih.gov By binding to taurine or GABA receptors, these compounds could mimic the natural inhibitory effects of these neurotransmitters, leading to a reduction in neuronal hyperexcitability and thus producing an anticonvulsant effect. nih.gov Taurine itself is known to exert some of its effects by acting as an agonist at GABA-A receptors, and its ability to modulate neuronal differentiation has also been linked to these receptors.

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticonvulsant properties of this compound derivatives. These studies have yielded several key insights:

Two-Carbon Chain : The integrity of the two-carbon chain derived from the original taurine molecule is considered essential for better anticonvulsant activity.

Sulphonamide Substitution : Adding substituents to the terminal sulphonamide group was found to increase the lipophilicity of the molecules. This is a desirable trait as it can facilitate the compound's ability to cross the blood-brain barrier and reach its target in the central nervous system.

Effect of Bulky Groups : While substitution on the sulphonamide moiety is beneficial, there is a limit. A decrease in activity was observed when voluminous or bulky groups were attached, suggesting steric hindrance may play a role in receptor binding.

N-Phenyl Ring Substituents : In a series of N-phenyl-2-phthalimidoethanesulfonamide derivatives, the unsubstituted compound was inactive. However, the introduction of certain substituents—such as nitro, methyl, and chloro groups—onto the N-phenyl ring resulted in compounds with notable anticonvulsant activity. nih.gov

The design and synthesis of some this compound derivatives were inspired by the structures of existing anticonvulsant compounds, including Taltrimide (B1211356). nih.gov Taltrimide is a phthalimide (B116566) derivative known for its anticonvulsant properties.

In a direct structural comparison, researchers found that exchanging the N-isopropyl moiety present in the Taltrimide molecule for an N-phenyl ring in the corresponding this compound derivative led to a complete loss of anticonvulsant activity. nih.gov This finding underscores the specific structural requirements for activity and highlights the importance of the N-substituent on the sulphonamide group. However, as noted previously, adding specific substituents to that N-phenyl ring could restore and even enhance activity compared to the unsubstituted N-phenyl derivative. nih.gov

Antimicrobial and Antifungal Research

In addition to neuromodulatory applications, derivatives of this compound, also known as taurinamides, have been investigated for their potential antimicrobial and antifungal activities.

Research in this area has shown that the antibacterial activity of these compounds is often selective. Studies using microdilution methods indicated that a series of taurinamide derivatives exhibited poor to good activity specifically against the Gram-positive bacterium Enterococcus faecalis. The structure-activity relationship for antimicrobial effects suggests that the phthalimido moiety, a secondary aryl sulphonamide group, and the presence of an electron-donating group on the phenyl ring are important for this selective antibacterial action.

Notably, para-substituted methyl and methoxy (B1213986) derivatives of N-phenyl-2-phthalimidotaurinamide showed activity comparable to the standard antibiotic gentamicin (B1671437) against E. faecalis. Some phthalimide derivatives have also been screened for activity against fungal pathogens like Candida albicans and Candida parapsilosis.

| Derivative Type | Target Organism | Key Finding |

|---|---|---|

| General N-phenyl derivatives | Enterococcus faecalis | Showed selective activity from poor to good. |

| Para-methyl substituted N-phenyl derivative | Enterococcus faecalis | Displayed activity equipotent to the standard drug gentamicin. |

| Para-methoxy substituted N-phenyl derivative | Enterococcus faecalis | Displayed activity equipotent to the standard drug gentamicin. |

| Various derivatives | Candida albicans, Candida parapsilosis | Screened for antifungal activity. |

Assessment of Antibacterial Activity Against Specific Pathogens (e.g., Enterococcus faecalis)

Derivatives of this compound have been evaluated for their antibacterial properties against various pathogens. Enterococcus faecalis, a bacterium known for causing challenging nosocomial infections, has been a specific target in these investigations. nih.govnih.govmdpi.com Studies on a series of N-substituted-2-phthalimidoethanesulfonamides, specifically N-phenyl-2-phthalimidotaurinamide derivatives, have demonstrated notable antibacterial activity. researchgate.net Certain derivatives within this class, particularly those with para-substituted methyl and methoxy groups on the phenyl ring, displayed potency comparable to the standard antibiotic gentamicin against Enterococcus faecalis. researchgate.net The ability of such compounds to combat gram-positive bacteria like E. faecalis underscores their potential for development as novel antibacterial agents. researchgate.netnih.gov

Impact of Substituent Groups on Antimicrobial Potency

The antimicrobial efficacy of sulfonamide-based compounds is significantly influenced by the nature and position of substituent groups on their aromatic rings. nih.govnih.gov Research has shown that the introduction of an electron-withdrawing group on the benzene (B151609) ring can markedly increase the antibacterial activity of sulfonamides. nih.gov For instance, a nitro (NO2) group, due to its strong electron-withdrawing nature, can enhance potency. Conversely, electron-donating groups, such as a methyl (CH3) group, may reduce the ionization of the compound and thereby decrease its antimicrobial effect. nih.gov

In the context of N-phenyl-2-phthalimidotaurinamide derivatives, it has been observed that electron-donating group substitutions on the phenyl ring are essential for antibacterial activity. researchgate.net Specifically, para-substituted methyl and methoxy derivatives were found to be highly active. researchgate.net This highlights that the relationship between substituents and activity is complex and depends on the specific parent molecule and the target pathogen. The position of the substituent also plays a crucial role; for example, a substituent at the meta position may have a lesser effect on the N-H group's acidity compared to other positions, thereby altering the compound's biological activity. nih.govmdpi.com

Structure-Activity Relationships for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial potency of sulfonamides. For N-phenyl-2-phthalimidotaurinamide derivatives, key structural features have been identified as essential for their antibacterial action. researchgate.net These include the presence of the phthalimido moiety, a secondary aryl sulfonamide group, and an electron-donating substituent on the phenyl ring. researchgate.net

More broadly for the sulfonamide class, the degree of ionization, dictated by the acid dissociation constant (pKa), plays a dominant role in antimicrobial activity. nih.gov The antibacterial effect is often governed by the extracellular ionic concentration of the sulfonamide. nih.gov Hydrophobic properties of the molecule, while a factor, are generally considered of minor importance for in vitro antibacterial efficacy compared to the electronic properties. nih.gov These SAR insights are fundamental in guiding the rational design of more effective sulfonamide-based antimicrobial agents. researchgate.netnih.govmdpi.com

Investigation of Antifungal Activity

The therapeutic potential of molecules containing the phthalimido or sulfonamide scaffold extends to antifungal applications. nih.govmdpi.com While specific studies on this compound are limited, related structures have shown promise. For instance, N-substituted phthalimidines have demonstrated complete inhibition of Microsporum and Trichophyton species. documentsdelivered.com Similarly, arylsulfonamide derivatives have been screened against a range of Candida species, with some compounds exhibiting fungistatic or fungicidal activity. nih.gov The mechanism of action for some antifungal amides is believed to involve interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov Thiazolidin-4-one derivatives, another class of sulfur-containing heterocycles, have also been reported to possess fungicidal activity against various agricultural fungi. mdpi.com These findings suggest that the this compound framework represents a promising starting point for the development of novel antifungal agents.

Enzyme Inhibition Studies

Inhibition of Carbonic Anhydrases (CAs)

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), which are zinc-containing metalloenzymes crucial for various physiological processes. nih.govnih.govwikipedia.org Derivatives incorporating a phthalimido moiety have been specifically investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of phthalimide-capped benzenesulfonamides were evaluated for their inhibitory activity against hCA I and hCA II. nih.gov Some of these compounds demonstrated very good in vitro inhibitory properties against CA isozymes I, II, and IV, with affinities in the low nanomolar range. researchgate.net The inhibition of these enzymes has therapeutic applications in conditions like glaucoma, and some potent CA inhibitors have been formulated for topical administration to lower intraocular pressure. researchgate.netyoutube.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Sulfonamide Derivatives

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Benzenesulfonamides | hCA II | 1.7 – 887 nM researchgate.net |

| Benzenesulfonamides | hCA I | 295 – >10000 nM researchgate.net |

| Benzenesulfonamides | hCA IX | Micromolar range researchgate.net |

Note: Data represents a range of activities for various derivatives within the specified class.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govmdpi.commdpi.com A series of 4-phthalimidobenzenesulfonamide derivatives were designed and synthesized as potential cholinesterase inhibitors. nih.gov These compounds combine the phthalimide and sulfonamide pharmacophores. nih.gov In biological evaluations, these target compounds generally exhibited higher inhibitory activity and greater selectivity against AChE compared to BuChE. nih.gov The dual inhibition of both enzymes is considered a promising approach for treating conditions like Alzheimer's. nih.gov The tacrine (B349632) moiety, found in the first FDA-approved drug for Alzheimer's, is also a reversible inhibitor of both AChE and BuChE.

Table 2: Cholinesterase Inhibitory Activity of 4-Phthalimidobenzenesulfonamide Derivatives

| Enzyme | Activity Profile | Reference Compound |

|---|---|---|

| Acetylcholinesterase (AChE) | Higher inhibitory activity | Galantamine nih.gov |

Note: This table summarizes the general findings for the series of tested compounds.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific data regarding this specific compound in relation to the outlined topics yielded no relevant results.

The search queries for "this compound" and its role in the inhibition of myeloperoxidase, fungus succinate (B1194679) dehydrogenase, its effect on dehydrogenase activity in soil microorganisms, and its specific applications in anticancer research did not provide the necessary information to create the requested content.

Other Biological Activities and Pharmacological Applications of this compound

Research into this compound and its derivatives has uncovered a range of biological activities, highlighting its potential in various pharmacological applications. These activities extend from anti-inflammatory effects, drawing comparisons to thalidomide (B1683933), to neuroprotective potential in the context of Alzheimer's disease. Furthermore, its electrochemical properties have been harnessed for biosensor technology. The compound's antioxidant capabilities also suggest a role in mitigating oxidative stress, a key factor in numerous pathologies.

Anti-inflammatory Activity as Thalidomide Analogues

Derivatives of this compound have been investigated as analogues of thalidomide, a compound known for its immunomodulatory and anti-inflammatory effects. The research has focused on synthesizing new N-phenyl-phthalimide sulfonamides designed as hybrids of thalidomide and aryl sulfonamide phosphodiesterase inhibitors. nih.gov

In a key study, a series of these compounds were synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net One particular derivative, LASSBio 468, which features a sulfonyl-thiomorpholine moiety, demonstrated significant potency. This compound was shown to be a powerful inhibitor of neutrophil recruitment induced by lipopolysaccharides (LPS). nih.gov This inhibition was directly correlated with a reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory response. nih.govresearchgate.net Further studies on related novel N-phenyl-phthalimide derivatives confirmed their ability to inhibit TNF-alpha production in acute lung inflammation models. nih.gov

| Compound | Bioactivity | Effective Dose (ED₅₀) |

| LASSBio 468 | Potent inhibitory activity on LPS-induced neutrophil recruitment | 2.5 mg/kg |

Antiamnesic Effects and Potential in Alzheimer's Disease Therapy

Several novel phthalimide derivatives have been explored for their potential in treating memory impairments associated with Alzheimer's disease. nih.govacs.orgnih.gov Research has demonstrated that these compounds can exhibit significant antiamnesic properties in preclinical models. nih.govnih.gov The therapeutic strategy for Alzheimer's often involves enhancing central cholinergic function by inhibiting enzymes that break down acetylcholine, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.org

In studies using a scopolamine-induced amnesia model in mice, certain this compound derivatives effectively reversed memory deficits. nih.govnih.gov This was observed through behavioral tests like the Y-maze and the novel object recognition test (NORT), where the compounds led to a significant increase in spontaneous alternation and the discrimination index, respectively. nih.govacs.orgnih.gov

The mechanism behind these effects is linked to the inhibition of cholinesterases. The derivatives showed significant in vitro inhibitory activity against both AChE and BuChE. nih.govacs.orgnih.gov Additionally, these compounds displayed notable antioxidant potential, which is relevant to the oxidative stress component of neurodegenerative diseases. nih.govacs.orgnih.gov

| Compound | AChE Inhibition (IC₅₀) | BuChE Inhibition (IC₅₀) | DPPH Scavenging (IC₅₀) | ABTS Scavenging (IC₅₀) |

| Compound 1 | 10 µM | 80 µM | 105 µM | 205 µM |

| Compound 2 | 140 µM | 50 µM | 340 µM | 350 µM |

| Compound 3 | 18 µM | 11 µM | 150 µM | 220 µM |

Biosensor Applications and Redox Indicator Properties

The electrochemical properties of 2-phthalimido-N-substituted phenylethanesulfonamide (PMPES) derivatives have been utilized in the development of electrochemical DNA-based sensors. researchgate.net These biosensors are designed to detect the interaction between the PMPES compounds and short DNA sequences. researchgate.net

The application relies on the electroactive nature of the PMPES derivatives, allowing them to act as hybridization indicators. researchgate.net Using differential pulse voltammetry (DPV), changes in the oxidation signals of both the compound and the guanine (B1146940) base in DNA can be measured at a carbon graphite (B72142) electrode surface. researchgate.net Research has shown that these compounds can bind to single-stranded probe DNA, with the strength of the binding influenced by the nature and position of substituents on the N-phenyl ring. researchgate.net This interaction, particularly the reduction of guanine base oxidation, allows these molecules to function as effective redox indicators for detecting DNA hybridization. researchgate.net

Modulation of Metal Homeostasis and Fenton Reaction Inhibition (Indirect Antioxidant Potential)

While direct studies on this compound's role in metal homeostasis and Fenton reaction inhibition are not extensively documented, its demonstrated antioxidant properties provide an indirect link to these processes. The Fenton reaction, a major source of oxidative stress, involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide in the presence of transition metals like iron.

The antioxidant capabilities of phthalimide derivatives have been established through various assays, including DPPH and ABTS free radical scavenging and ferrous ion chelating assays. nih.govresearchgate.net By scavenging free radicals, these compounds can help mitigate the cellular damage caused by processes like the Fenton reaction. Furthermore, the ability of some derivatives to chelate metal ions, such as ferrous ions (Fe²⁺), is significant. researchgate.net By binding to these metal ions, the compounds can prevent them from participating in the Fenton reaction, thereby inhibiting the production of damaging hydroxyl radicals. This metal-chelating ability represents a key mechanism for their indirect antioxidant potential and their capacity to modulate metal-catalyzed oxidative processes.

Molecular Interactions and Recognition Mechanisms

Ligand-Protein Interactions and Molecular Docking Studies

Ligand-protein interactions are fundamental to many biological processes. nih.govosu.edu Computational methods like molecular docking are frequently used to predict and analyze these interactions, offering insights into how a molecule like 2-Phthalimidoethanesulfonamide might bind to a biological target. nih.gov

Molecular Docking Simulations with Target Enzymes (e.g., AChE, BuChE, Succinate (B1194679) Dehydrogenase)

Molecular docking studies have been instrumental in investigating the inhibitory potential of compounds structurally related to this compound. For instance, a series of 4-phthalimidobenzenesulfonamide derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes significant in neurodegenerative diseases. nih.govresearchgate.net

These simulations aim to place the ligand into the binding site of a protein and estimate the strength of the interaction. nih.gov In the case of the 4-phthalimidobenzenesulfonamide derivatives, docking studies were performed to understand their inhibitory activity against AChE and BuChE. nih.gov The results showed that these compounds generally exhibited higher inhibitory activity and selectivity for AChE over BuChE. nih.govresearchgate.net One of the most active compounds demonstrated a strong ability to interact with key sites on the AChE enzyme. nih.govresearchgate.net

The inhibitory activities of these related compounds are summarized below.

Inhibitory Activity of 4-Phthalimidobenzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 7 (N,N-diethyl-4-phthalimidobenzenesulfonamide) | AChE | 1.35 ± 0.08 | researchgate.net |

| Compound 3 (4-phthalimido-N-(2-methylphenyl)benzenesulfonamide) | BuChE | 13.41 ± 0.62 | researchgate.net |

Modeling Interactions with Conserved Residues (e.g., Histidine in Succinate Dehydrogenase)

The interaction with specific, conserved amino acid residues within an enzyme's active site is critical for molecular recognition and catalytic function. Histidine is one such residue, known to be essential in the catalytic core of many enzymes. nih.gov For example, a specific histidine residue is crucial for the interaction between the membrane-anchoring protein and succinate dehydrogenase in the mitochondrial succinate-ubiquinone reductase complex. nih.gov Modification of this essential histidine can lead to the inactivation of the enzyme complex. nih.gov

While direct studies on this compound with succinate dehydrogenase are not detailed in the available literature, molecular modeling would predict that the functional groups of the compound could form interactions with key residues. The nitrogen atoms in the phthalimide (B116566) ring or the sulfonamide group could potentially act as hydrogen bond acceptors or donors, interacting with residues like histidine that are vital for the enzyme's structural integrity and function. nih.govnih.gov

Prediction of Binding Affinities and Modes of Action

Predicting binding affinity is a primary goal of drug design and molecular docking. nih.gov For the related 4-phthalimidobenzenesulfonamide series, docking studies successfully predicted the binding mode of the most active inhibitor within the AChE enzyme. nih.gov

The simulation for the most potent compound, compound 7, revealed a dual binding mode. nih.govresearchgate.net The phthalimide portion of the molecule was shown to interact with the amino acid Trp84 via a π–π stacking interaction at the bottom of the enzyme's gorge. nih.gov Simultaneously, an oxygen atom of the sulfonamide group formed a hydrogen bond with the hydroxyl group of Tyr121. nih.gov This ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE provides a clear mode of action for its inhibitory effect. nih.govresearchgate.net

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry investigates chemical systems composed of multiple molecules, focusing on the weaker, reversible non-covalent interactions that bind them together. wikipedia.org This field is essential for understanding molecular recognition, the process by which molecules selectively bind to one another.

Understanding Intermolecular Forces Beyond Classical Chemical Bonds

The assembly of molecules in supramolecular chemistry is governed by a range of non-covalent interactions. These forces include hydrogen bonding, van der Waals forces, π–π stacking, and electrostatic interactions. wikipedia.org While weaker than covalent bonds, these interactions are collectively responsible for the structure and function of many biological and synthetic systems. wikipedia.org The structure of this compound, with its aromatic phthalimide ring and hydrogen-bonding-capable sulfonamide group, is well-suited to participate in these types of interactions.

Role of Hydrogen Bonding in Molecular Aggregation and Crystal Packing

Hydrogen bonding is a particularly strong type of intermolecular force that plays a significant role in determining the structure of molecular crystals. nih.govnih.gov In molecules containing sulfonamide groups, the N-H group is a potent hydrogen bond donor, while the S=O groups are effective acceptors. dntb.gov.ua

Analysis of Pi-Stacking Interactions in Crystal Structures

Pi-stacking interactions, a type of non-covalent interaction between aromatic rings, play a significant role in the stabilization of crystal structures. In derivatives of this compound, these interactions are observed between the phthalimide and phenyl moieties. The geometry of these interactions can vary, presenting as face-to-face, edge-to-face (T-shaped), or offset-stacked conformations. nih.gov The presence and nature of these interactions are often analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis. bohrium.comuky.edu

The interplay between π-stacking and other non-covalent forces, particularly hydrogen bonding, is a critical factor in determining the final molecular conformation. rsc.org In many sulfonamide derivatives, the presence of strong hydrogen-bond-forming functional groups can dictate the molecular conformation, sometimes preventing the adoption of a geometry that would be favorable for intramolecular π-stacking. rsc.org For example, sulfonamides, which are rich in hydrogen bonding donors and acceptors, often adopt conformations that maximize these interactions, even at the expense of weaker π-π interactions. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to further analyze and confirm the stability of different conformations and the energetic contributions of these interactions. bohrium.com

Table 1: Analysis of Intermolecular Interactions in this compound Derivatives

| Compound | Dominant Intermolecular Interactions | Analytical Techniques Used |

|---|---|---|

| 2-(1,3-dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethane-1-sulfonamide | Hydrogen Bonding, van der Waals forces | Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, DFT bohrium.com |

| N-(2,6-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonamide | Hydrogen Bonding, van der Waals forces | Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, DFT bohrium.com |

| N-(4-chlorophenyl)-2-phthalimidoethanesulfonamide | N—H⋯O and C—H⋯O Hydrogen Bonds, π–π Stacking researchgate.netresearchgate.net | Single-Crystal X-ray Crystallography researchgate.net |

| N-(2-chlorophenyl)-2-phthalimidoethanesulfonamide | N—H⋯O and C—H⋯O Hydrogen Bonds researchgate.net | Single-Crystal X-ray Crystallography researchgate.net |

| N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide | N—H⋯O, C—H⋯O, and C—H⋯Cl Hydrogen Bonds researchgate.net | Single-Crystal X-ray Crystallography researchgate.net |

Impact of Substituent Position on Supramolecular Assembly

The concept of supramolecular assembly refers to the organization of molecules into well-defined structures through non-covalent interactions. nih.gov The position of substituents on the aromatic rings of this compound derivatives has a profound effect on these interactions, thereby directing the assembly into distinct crystal packing arrangements. This phenomenon is clearly illustrated by a study of ortho-, meta-, and para-chloro substituted N-phenyl-2-phthalimidoethanesulfonamide. researchgate.net

These regioisomers, while chemically very similar, crystallize in entirely different space groups due to variations in their intermolecular hydrogen-bonding networks. researchgate.net

N-(2-Chlorophenyl)-2-phthalimidoethanesulfonamide (ortho-substituted) crystallizes in the orthorhombic P212121 space group. researchgate.net

N-(3-Chlorophenyl)-2-phthalimidoethanesulfonamide (meta-substituted) adopts a monoclinic P21/c symmetry. researchgate.net

N-(4-Chlorophenyl)-2-phthalimidoethanesulfonamide (para-substituted) crystallizes in the triclinic P-1 space group. researchgate.net

The primary reason for these different packing arrangements lies in the distinct patterns of hydrogen bonds. The ortho and para isomers are stabilized by N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net However, the meta-substituted isomer exhibits an additional C—H⋯Cl hydrogen-bond interaction, which alters its supramolecular structure. researchgate.net

The nature of the substituent itself—whether it is electron-donating or electron-withdrawing—also influences the electronic properties of the aromatic rings and, consequently, the strength and geometry of π-stacking interactions. rsc.orgnih.gov Electron-withdrawing groups can enhance the propensity for π-stacking by reducing electron repulsion between the aromatic systems, while electron-donating groups may hinder these interactions. nih.gov This principle demonstrates that subtle changes in molecular structure, such as moving a single substituent, can be a powerful tool in crystal engineering to control the self-assembly of molecules into desired architectures. rsc.orgdntb.gov.ua

Table 2: Crystallographic Data of Chloro-Substituted N-phenyl-2-phthalimidoethanesulfonamide Derivatives

| Compound (Substituent Position) | Crystal System | Space Group | Key Stabilizing Interactions |

|---|---|---|---|

| N-(2-Chlorophenyl)-2-phthalimidoethanesulfonamide (ortho) | Orthorhombic | P212121 | N—H⋯O, C—H⋯O hydrogen bonds researchgate.net |

| N-(3-Chlorophenyl)-2-phthalimidoethanesulfonamide (meta) | Monoclinic | P21/c | N—H⋯O, C—H⋯O, C—H⋯Cl hydrogen bonds researchgate.net |

| N-(4-Chlorophenyl)-2-phthalimidoethanesulfonamide (para) | Triclinic | P-1 | N—H⋯O, C—H⋯O hydrogen bonds, π–π stacking researchgate.netresearchgate.net |

Future Research Directions and Translational Perspectives